molecular formula C14H10BrNO5 B2752180 2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde CAS No. 851277-03-7

2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde

Cat. No.: B2752180
CAS No.: 851277-03-7
M. Wt: 352.14
InChI Key: OBXRDERVHVRIQU-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde is an organic compound with a complex structure, characterized by the presence of bromine, methoxy, nitrophenoxy, and benzaldehyde functional groups. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxybenzaldehyde followed by nitration and subsequent etherification with 4-nitrophenol. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for temperature regulation, reagent addition, and product isolation is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction can produce amines. Substitution reactions result in various substituted benzaldehyde derivatives .

Scientific Research Applications

2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups also contribute to the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde is unique due to the combination of functional groups, which imparts specific reactivity and potential for diverse applications in research and industry. Its ability to undergo various chemical transformations makes it a valuable compound for synthetic chemists and researchers .

Properties

IUPAC Name

2-bromo-4-methoxy-5-(4-nitrophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO5/c1-20-13-7-12(15)9(8-17)6-14(13)21-11-4-2-10(3-5-11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXRDERVHVRIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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